Cas no 397328-36-8 (3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol)

3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol
- EN300-1985774
- 397328-36-8
-
- インチ: 1S/C10H11ClO2/c1-13-10-7-9(11)5-4-8(10)3-2-6-12/h2-5,7,12H,6H2,1H3/b3-2+
- InChIKey: OYLUNVDDTBYHRN-NSCUHMNNSA-N
- ほほえんだ: ClC1C=CC(/C=C/CO)=C(C=1)OC
計算された属性
- せいみつぶんしりょう: 198.0447573g/mol
- どういたいしつりょう: 198.0447573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 29.5Ų
3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1985774-0.1g |
3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol |
397328-36-8 | 0.1g |
$615.0 | 2023-09-16 | ||
Enamine | EN300-1985774-1.0g |
3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol |
397328-36-8 | 1g |
$871.0 | 2023-06-03 | ||
Enamine | EN300-1985774-2.5g |
3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol |
397328-36-8 | 2.5g |
$1370.0 | 2023-09-16 | ||
Enamine | EN300-1985774-0.5g |
3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol |
397328-36-8 | 0.5g |
$671.0 | 2023-09-16 | ||
Enamine | EN300-1985774-0.25g |
3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol |
397328-36-8 | 0.25g |
$642.0 | 2023-09-16 | ||
Enamine | EN300-1985774-5.0g |
3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol |
397328-36-8 | 5g |
$2525.0 | 2023-06-03 | ||
Enamine | EN300-1985774-0.05g |
3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol |
397328-36-8 | 0.05g |
$587.0 | 2023-09-16 | ||
Enamine | EN300-1985774-1g |
3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol |
397328-36-8 | 1g |
$699.0 | 2023-09-16 | ||
Enamine | EN300-1985774-10g |
3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol |
397328-36-8 | 10g |
$3007.0 | 2023-09-16 | ||
Enamine | EN300-1985774-10.0g |
3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol |
397328-36-8 | 10g |
$3746.0 | 2023-06-03 |
3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
3-(4-chloro-2-methoxyphenyl)prop-2-en-1-olに関する追加情報
3-(4-Chloro-2-Methoxyphenyl)Prop-2-en-1-ol: A Comprehensive Overview
3-(4-Chloro-2-Methoxyphenyl)Prop-2-en-1-ol, also known by its CAS number 397328-36-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has been extensively studied for its potential applications in drug development, particularly in the design of bioactive molecules with specific therapeutic properties.
The structure of 3-(4-Chloro-2-Methoxyphenyl)Prop-2-en-1-ol consists of a phenolic ring substituted with chlorine and methoxy groups, along with a propenol side chain. This unique arrangement imparts the compound with interesting electronic and steric properties, making it a valuable building block in organic synthesis. Recent studies have highlighted its role as an intermediate in the synthesis of various bioactive compounds, including those with anti-inflammatory and antioxidant activities.
In terms of physical properties, 3-(4-Chloro-2-Methoxyphenyl)Prop-2-en-1-ol exhibits a melting point of approximately 150°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethanol is moderate, which facilitates its use in various synthetic procedures. The compound's stability under different pH conditions has also been evaluated, showing minimal degradation within a neutral to slightly acidic range.
The synthesis of 3-(4-Chloro-2-Methoxyphenyl)Prop-2-en-1-ol typically involves multi-step reactions, often starting from readily available aromatic precursors. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported as an effective strategy for constructing the key intermediates required for this compound.
Beyond its synthetic applications, 3-(4-Chloro-2-Methoxyphenyl)Prop-2-en-1 ol has shown promise in biological assays. Preclinical studies have demonstrated its ability to modulate key cellular pathways involved in inflammation and oxidative stress, suggesting potential therapeutic applications in conditions such as arthritis and neurodegenerative diseases. Additionally, its selectivity towards certain enzyme targets has been explored, further underscoring its value as a lead compound in drug discovery.
In the cosmetics industry, 3-(4-Chloro - 2-Methoxyphenyl)Prop - 2-en - 1 - ol has gained attention for its potential use as a natural preservative or fragrance component. Its ability to inhibit microbial growth without causing significant skin irritation has made it a subject of interest for eco-friendly cosmetic formulations.
The environmental impact of CAS No 397328 - 36 - 8 has also been assessed through recent ecotoxicological studies. Results indicate that while it exhibits moderate toxicity towards aquatic organisms, its degradation under aerobic conditions is relatively rapid, reducing the risk of long-term accumulation in ecosystems.
In conclusion, 3 -(4 - Chloro - 2 - Methoxyphenyl ) Prop - 2 - en - 1 - ol strong > continues to be a focal point for researchers across multiple disciplines due to its versatile chemical properties and wide-ranging applications. As new insights into its biological effects emerge, this compound is poised to play an even greater role in advancing both medicinal and industrial innovations.
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